CID 2011756

Description

Significance of Protein Kinase D Isoforms (PKD1, PKD2, PKD3) in Cellular Signal Transduction

The Protein Kinase D family comprises three mammalian isoforms: PKD1, PKD2, and PKD3. These serine/threonine kinases are key effectors downstream of diacylglycerol (DAG) and protein kinase C (PKC) activation, mediating signals initiated by a variety of extracellular stimuli such as hormones, growth factors, and neurotransmitters. embopress.orgfrontiersin.orgmdpi.comnih.gov PKDs play diverse roles in fundamental cellular processes, including Golgi trafficking, cell migration, proliferation, differentiation, survival, angiogenesis, and immune responses. embopress.orgmdpi.comnih.gov

PKD isoforms share high sequence identity and similar domain organization, featuring DAG/PMA-binding C1 domains, a PH domain, and a kinase domain. embopress.orgmdpi.com Despite their similarities, the isoforms can exhibit distinct functions and tissue-specific expression patterns. embopress.orgfrontiersin.org For instance, PKD1 is highly expressed in normal breast tissue, while PKD2 and PKD3 levels are generally lower. frontiersin.org In pancreatic cancer, PKD1 is upregulated, promoting mitosis and angiogenesis, whereas PKD1 is downregulated in breast cancer, acting as an antioncogene. frontiersin.org PKD2 and PKD3 are often associated with tumor progression in various cancers. frontiersin.orgmdpi.com Their varied roles highlight the complexity of PKD signaling and the potential for isoform-specific therapeutic targeting. mdpi.com

Overview of Small Molecule Kinase Inhibitors in Biomedical Research

Small molecule kinase inhibitors (SMKIs) represent a significant class of therapeutic agents in biomedical research and drug development. bohrium.comresearchgate.netnih.gov Kinases are attractive drug targets due to their central roles in regulating numerous cellular processes and their implication in diseases like cancer, inflammatory disorders, and metabolic diseases. frontiersin.orgbohrium.compreprints.org The development of SMKIs has seen substantial progress, with many compounds receiving regulatory approval and hundreds more in clinical trials. bohrium.comresearchgate.netnih.govpreprints.org These inhibitors primarily function by targeting the kinase catalytic domain, often competing with ATP binding. nih.govrndsystems.comtocris.comabmole.com While many approved kinase inhibitors are used in oncology, their applications are expanding to other diseases. mdpi.com

Historical Development of Protein Kinase D Inhibitor Discovery

The recognition of protein kinases as viable drug targets dates back to the early 1980s. scielo.br The field of kinase inhibitor discovery has evolved significantly since the initial studies on natural products that inhibited kinase activity. ucsf.edu The development of the first rationally designed small molecule kinase inhibitor, imatinib, approved in 2001, marked a breakthrough. preprints.orgscielo.br

The discovery and development of specific PKD inhibitors have gained momentum as the roles of PKD isoforms in various pathologies became clearer. nih.govresearchgate.net Early research often utilized broad-spectrum kinase inhibitors, but there has been a growing focus on developing intentionally designed, bioactive PKD inhibitors. nih.gov High-throughput screening campaigns have been instrumental in identifying novel small molecules with PKD inhibitory activity. nih.govnih.gov For example, CID755673, identified through a high-throughput assay, was reported as an early potent and selective cell-active small molecule inhibitor of PKD. nih.gov Research continues to explore diverse chemotypes and approaches, including computational methods, to identify more effective and selective PKD inhibitors. bohrium.comresearchgate.netnih.gov

Research Rationale for Investigating CID-2011756 as a Protein Kinase D Modulator

The investigation of CID-2011756 as a PKD modulator is driven by the established roles of PKD isoforms in cellular signaling and disease, coupled with the need for well-characterized research tools to study PKD function. Given the involvement of PKDs in processes like cell proliferation, migration, and survival, compounds that can modulate their activity are valuable for dissecting signaling pathways and exploring therapeutic potential. embopress.orgfrontiersin.orgmdpi.comnih.gov

CID-2011756 was identified as part of efforts to expand the repertoire of small molecule inhibitors available for studying PKD. nih.gov Its characterization provides researchers with a tool to inhibit PKD activity in experimental settings, allowing for the investigation of downstream effects and the roles of different PKD isoforms in specific cellular contexts. The rationale is to utilize such compounds to further understand PKD biology and evaluate the potential of PKD inhibition as a therapeutic strategy. frontiersin.orgnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

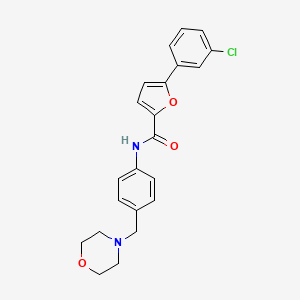

5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3/c23-18-3-1-2-17(14-18)20-8-9-21(28-20)22(26)24-19-6-4-16(5-7-19)15-25-10-12-27-13-11-25/h1-9,14H,10-13,15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJWTJLJEYIUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365854 | |

| Record name | CID-2011756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638156-11-3 | |

| Record name | CID-2011756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 638156-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detailed Research Findings on Cid 2011756

Enzymatic Inhibition Profile of Protein Kinase D Isoforms

Protein Kinase D (PKD) is a family of serine/threonine kinases with three known isoforms: PKD1, PKD2, and PKD3. These kinases are involved in a variety of cellular processes, including cell proliferation, survival, migration, and protein transport. apexbt.comgenecards.org

Pan-Protein Kinase D Isoform Modulatory Effects

CID-2011756 has demonstrated inhibitory activity against all three isoforms of Protein Kinase D. In cell-free assays, CID-2011756 exhibits IC50 values of 3.2 µM for PKD1, 0.6 µM for PKD2, and 0.7 µM for PKD3. apexbt.commedchemexpress.comrndsystems.comtocris.comfishersci.fiselleck.co.jp These values indicate that CID-2011756 is more potent against the PKD2 and PKD3 isoforms compared to PKD1 in this context. Cellular studies using LNCaP prostate cancer cells have shown that CID-2011756 inhibits phorbol ester-induced endogenous PKD1 activation with an EC50 of 10 ± 0.7 µM. apexbt.commedchemexpress.comabmole.complos.org This suggests that the compound is cell-permeable and can effectively inhibit PKD activity within a cellular environment. apexbt.comrndsystems.comtocris.comstressmarq.com

The following table summarizes the inhibitory potency of CID-2011756 against the PKD isoforms:

| PKD Isoform | IC50 (µM) (Cell-Free) | EC50 (µM) (Cellular, LNCaP cells) |

| PKD1 | 3.2 apexbt.commedchemexpress.comrndsystems.comtocris.comfishersci.fiselleck.co.jp | 10 ± 0.7 apexbt.commedchemexpress.comabmole.complos.org |

| PKD2 | 0.6 apexbt.commedchemexpress.comrndsystems.comtocris.comfishersci.fiselleck.co.jp | 0.6 ± 0.1 medchemexpress.comabmole.complos.org |

| PKD3 | 0.7 apexbt.commedchemexpress.comrndsystems.comtocris.comfishersci.fiselleck.co.jp | 0.7 ± 0.2 medchemexpress.comabmole.complos.org |

Adenosine (B11128) Triphosphate-Competitive Mechanism of Kinase Inhibition

CID-2011756 functions as an ATP-competitive inhibitor of Protein Kinase D. apexbt.commedchemexpress.comrndsystems.comtocris.comabmole.comstressmarq.com This means that the compound competes with adenosine triphosphate (ATP) for binding to the active site of the kinase enzyme. By occupying the ATP-binding cleft, CID-2011756 prevents the binding of ATP, which is necessary for the kinase to catalyze the phosphorylation of its substrates. plos.orgpitt.edu This mechanism is common among many kinase inhibitors and influences the compound's activity and selectivity profile.

Comparative Pharmacological Efficacy and Selectivity

Understanding the pharmacological profile of CID-2011756 involves comparing its structure and activity to other known PKD inhibitors and assessing its selectivity against a broader panel of kinases.

Structural Comparisons with Established Protein Kinase D Inhibitor Chemotypes

CID-2011756 possesses a distinct chemical structure, described as 5-(3-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furancarboxamide. apexbt.comtocris.comstressmarq.comsinobiological.comuni.lu This furan-based structure is different from other established PKD inhibitor chemotypes, such as the bipyridyl inhibitors (e.g., BPKDi), 2,6-naphthyridine (B1209661) analogs, 3,5-diarylazoles, and compounds like CRT0066101 and CID755673. abmole.complos.orgnih.govresearchgate.netmedchemexpress.comnih.govtargetmol.com

Research has indicated that CID-2011756 represents a novel chemotype for PKD inhibition. plos.orgnih.gov While some other inhibitors like CID755673 were identified as non-ATP competitive, CID-2011756 is characterized by its ATP-competitive mechanism. plos.org Structural analysis and computational modeling have been used to explore how these diverse chemotypes, including CID-2011756, interact with the ATP-binding cleft of PKD. plos.orgplos.org The unique structure of CID-2011756 contributes to its specific interaction with the kinase and its observed inhibitory profile.

Assessment of Kinase Selectivity Profiles Against Related Targets

Assessing the selectivity of CID-2011756 against a panel of kinases, particularly those structurally or functionally related to PKD, is crucial to understand potential off-target effects. Kinases such as Protein Kinase C (PKC) and Calcium/Calmodulin-Dependent Protein Kinases (CAMKs) are closely related to PKD. plos.orgmybiosource.comgenecards.orgsemanticscholar.org

Cellular and Molecular Mechanisms of Action

Regulation of Endogenous Protein Kinase D Signaling

CID-2011756 exerts its effects primarily through the modulation of Protein Kinase D signaling. It functions as an ATP-competitive inhibitor of PKD isoforms. medchemexpress.comrndsystems.comresearchgate.netnetascientific.comcaymanchem.com

Attenuation of Phorbol (B1677699) Ester-Induced Protein Kinase D Activation in Cellular Models

Phorbol esters are known activators of Protein Kinase D. Studies in cellular models, such as LNCaP prostate cancer cells, have demonstrated that CID-2011756 effectively inhibits the activation of endogenous PKD1 induced by phorbol esters. researchgate.netnetascientific.comabmole.complos.orgmayflowerbio.comnih.govbiocat.comresearchgate.net This inhibition occurs in a concentration-dependent manner. researchgate.netnih.gov

Impact on Specific Protein Kinase D Autophosphorylation Sites (e.g., Serine 916)

A key indicator of PKD activation is the autophosphorylation at specific serine residues, such as Serine 916 (Ser916) in PKD1. CID-2011756 has been shown to decrease the phosphorylation of endogenous PKD1 at the Ser916 site in LNCaP cells. medchemexpress.comresearchgate.netnetascientific.comresearchgate.netambeed.cn The half-maximal effective concentration (EC50) for this effect on PKD1 Ser916 phosphorylation in LNCaP cells is reported as 10 ± 0.7 µM. medchemexpress.comnetascientific.com CID-2011756 also exhibits cellular pan-PKD inhibitory effects, affecting PKD2 and PKD3. medchemexpress.comrndsystems.comabmole.com

Data on the inhibitory potency of CID-2011756 against different PKD isoforms are summarized in the table below:

| PKD Isoform | IC50 (µM) | Cellular Activity |

| PKD1 | 3.2 | Yes (EC50 = 10 µM for Ser916 inhibition) medchemexpress.comrndsystems.comnetascientific.com |

| PKD2 | 0.6 ± 0.1 | Yes medchemexpress.comrndsystems.comabmole.com |

| PKD3 | 0.7 ± 0.2 | Yes medchemexpress.comrndsystems.comabmole.com |

Note: IC50 values for PKD2 and PKD3 are based on cellular pan-PKD inhibitory effects, while the PKD1 EC50 specifically refers to the inhibition of Ser916 phosphorylation in LNCaP cells.

Intracellular Pharmacodynamics and Cell Permeability

CID-2011756 is described as a cell-permeable compound. rndsystems.comnetascientific.comcaymanchem.comabmole.commayflowerbio.comstressmarq.com This characteristic is essential for its ability to interact with intracellular targets like Protein Kinase D. Its cellular activity, as demonstrated by the inhibition of endogenous PKD1 phosphorylation in cell lines, further supports its capacity to enter cells and exert its pharmacological effects. medchemexpress.comresearchgate.netnetascientific.comcaymanchem.comabmole.combiocat.comresearchgate.net

The solubility of CID-2011756 in various solvents has been reported, which is relevant to its preparation for cellular assays. It is soluble in organic solvents such as DMSO and dimethyl formamide (B127407) (DMF). netascientific.comcaymanchem.comstressmarq.com

| Solvent | Solubility (approximate) |

| DMSO | 10 mg/ml netascientific.comcaymanchem.com (Soluble to 50 mM) stressmarq.com |

| DMF | 15 mg/ml netascientific.comcaymanchem.com |

| Ethanol | 0.1 mg/ml netascientific.comcaymanchem.com |

| DMF:PBS (pH 7.2) (1:6) | 0.1 mg/ml netascientific.comcaymanchem.com |

Downstream Cellular Pathway Modulation

Beyond its direct inhibition of PKD, CID-2011756 has been observed to influence cellular pathways downstream of PKD signaling.

Influence on Transcription Factor EB (TFEB) and Transcription Factor Binding to IGHM Enhancer 3 (TFE3) Translocation Dynamics

Research indicates that CID-2011756 can induce the translocation of Transcription Factor EB (TFEB) and Transcription Factor Binding to IGHM Enhancer 3 (TFE3). nih.govresearchgate.net However, this effect has been noted to occur at a relatively high concentration (20 µM) and was observed alongside marked lysosomal and cellular toxicity in SH-SY5Y cells. nih.gov Genetic knockdown studies targeting PRKD2 and PRKD3 were also conducted to clarify the role of PKD in TFEB and TFE3 regulation. nih.gov

Interaction with Optineurin Phosphorylation and Mitophagy Regulation

Studies have explored the relationship between PKD activity and the function of Optineurin, a key adaptor protein involved in mitophagy, the selective degradation of damaged mitochondria. Protein Kinases D are activated and recruited to damaged mitochondria during mitophagy. nih.govnih.gov Subsequently, PKD can phosphorylate Optineurin, which promotes the formation of a complex with Parkin and enhances Parkin's ubiquitin ligase activity. nih.govnih.gov

Paradoxically, inhibiting PKD activity with CID-2011756 has been shown to enhance the interaction between Optineurin and LC3, increase the recruitment of Parkin to mitochondria, and boost the mitophagic function of Optineurin. nih.govnih.gov This suggests a complex regulatory role for PKD in mitophagy, where its inhibition can lead to increased efficiency of this process, characterized by elevated mitochondrial ROS production and reduced mitochondrial mass. nih.govnih.gov

Modulation of KCNQ1/KCNE1 Channel Activity

CID-2011756 has been studied for its effects on KCNQ1/KCNE1 potassium channels. These channels are crucial for the repolarization of cardiac action potentials and are formed by the association of KCNQ1 pore-forming subunits and KCNE1 regulatory subunits wikipedia.orgelifesciences.orgbiorxiv.org. The KCNQ1/KCNE1 channel generates the slow delayed rectifier potassium current (IKs) in the heart wikipedia.orgelifesciences.orgbiorxiv.org.

Research using HEK-293T cells expressing KCNQ1/KCNE1 channels demonstrated that CID-2011756 significantly reduced current density at 110 mV nih.gov. This effect was comparable to that observed with another PKD inhibitor, CID-755673 nih.gov. The reduction in current density by CID-2011756 was found to be nonadditive with the effect of sphingomyelin (B164518) synthase 1 (SMS1) knockdown, suggesting that PKD acts downstream of SMS1 in regulating KCNQ1/KCNE1 channels nih.gov.

The KCNQ1/KCNE1 channel's function is modulated by the KCNE1 subunit, which affects channel activation kinetics and voltage dependence elifesciences.orgelifesciences.orgplos.orgnih.gov. KCNE1 binding influences the voltage-sensing domain and pore domain coupling of KCNQ1, promoting opening at fully activated voltage-sensing domain states and drastically slowing activation nih.gov. CID-2011756, as a PKD inhibitor, impacts this channel activity, indicating a role for PKD in the regulatory pathway involving SMS1 and KCNQ1/KCNE1 channels nih.gov.

Presented below is a data table summarizing the effect of CID-2011756 on KCNQ1/KCNE1 current density:

| Condition | Current Density at 110 mV (pA/pF) | Standard Error (pA/pF) | Number of Cells (n) | Statistical Significance (vs. Control) |

|---|---|---|---|---|

| Control | 321.2 | 22.8 | 56 | - |

| CID-2011756 | 140.7 | 24.6 | 33 | P < 0.05 |

| SMS1 shRNA | 253.1 | 29.1 | 56 | P < 0.05 |

| SMS1 shRNA + CID-2011756 | 220.3 | 32.0 | 41 | P < 0.05 (vs. Control), P > 0.05 (vs. SMS1 shRNA) |

Observed Cellular Responses and Side Effects

Studies investigating the cellular effects of CID-2011756 have noted specific responses, particularly at higher concentrations.

Lysosomal and Cellular Effects at Higher Concentrations

Lysosomal dysfunction can lead to the accumulation of undigested materials and has been implicated in various diseases stjude.org. Lysosomal inhibitors can induce cell death, and mechanisms involving lysosomal membrane permeabilization and the release of cathepsins have been described nih.gov. The observed lysosomal effects of CID-2011756 at higher concentrations may be related to its broader impact on cellular processes beyond its primary target, PKD.

It is important to note that while CID-2011756 shows promise as a research tool for studying PKD and its downstream effects, including on ion channels and cellular processes, its use at higher concentrations should consider the potential for associated lysosomal and cellular toxicity researchgate.nettandfonline.com.

Presented below is a data table illustrating cellular responses to CID-2011756 at different concentrations:

| Concentration (µM) | TFEB and TFE3 Translocation | Lysosomal Toxicity | Cellular Toxicity |

|---|---|---|---|

| Lower | Minimal/None | Minimal/None | Minimal/None |

| 20 | Some | Marked | Marked |

Biological and Pathological Implications

Implications in Oncogenesis and Anti-tumorigenic Activities

The role of CID-2011756 in the context of cancer has been a significant area of investigation, focusing on its potential anti-tumorigenic effects through the modulation of pathways critical for cancer cell survival, proliferation, invasion, and metastasis. selleck.cnnih.govresearchgate.net

Studies have investigated the effects of CID-2011756 on prostate cancer cell lines. Research indicates that CID-2011756 can inhibit protein acetylation and impede the DNA damage response in these cell lines. tocris.com Furthermore, it has been shown to decrease the proliferation of LNCaP cells and induce apoptosis, a process mediated through caspase activation. tocris.com

Effect of CID-2011756 on LNCaP Cells

| Observed Effect | Mechanism/Notes |

|---|---|

| Decreased Proliferation | Observed in LNCaP cells. tocris.com |

| Induction of Apoptosis | Occurs via caspase activation in LNCaP cells. tocris.com |

| Inhibition of Protein Acetylation | Observed in prostate cancer cell lines. tocris.com |

| Blocks DNA Damage Response | Observed in prostate cancer cell lines. tocris.com |

PKD inhibitors, including CID-2011756, are implicated in influencing tumor cell proliferation and survival. researchgate.net The ability of CID-2011756 to decrease proliferation and induce apoptosis in prostate cancer cell lines (specifically LNCaP) underscores its potential to modulate key pathways involved in cancer cell growth and survival. tocris.com

The role of PKD in cancer cell invasion and metastasis has been explored, and inhibitors like CID-2011756 are relevant in this context. selleck.cnresearchgate.nettocris.com While PKD is generally implicated in tumor cell proliferation and metastasis, one study using a 3D mammary epithelial culture model indicated that inhibition of Prkd2 and Prkd3 by CID-2011756 did not affect dissemination, suggesting potential isoform-specific or context-dependent effects on these processes. nih.gov

While the provided information broadly discusses preclinical cancer models and the potential of various compounds in inhibiting tumor growth and metastasis in xenograft models, a direct link explicitly detailing the therapeutic potential of CID-2011756 specifically in preclinical models such as Triple Negative Breast Cancer patient-derived xenograft models is not clearly established in the search results. tocris.commedchemexpress.comselleck.co.jp However, the implication of PKD inhibitors in tumor cell proliferation and metastasis in general preclinical models suggests this as a potential area of investigation. researchgate.net

Role in Cardiovascular Pathophysiology (e.g., Cardiac Hypertrophy)

Protein kinase D has been reported to play a role in cardiovascular pathophysiology, including conditions such as cardiac hypertrophy. researchgate.net As an inhibitor of PKD, CID-2011756 is relevant to research exploring the therapeutic potential of targeting PKD in these conditions. selleck.cnresearchgate.net

Angiogenesis Research Contributions

PKD is also implicated in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and other pathological conditions. researchgate.net Research into the role of PKD in angiogenesis suggests that inhibitors like CID-2011756 could contribute to understanding and potentially modulating this process. selleck.cnresearchgate.net

Contributions to Cell Differentiation and Membrane Trafficking Studies

Protein Kinase D isoforms are recognized for their involvement in regulating cell differentiation and membrane trafficking pathways researchgate.netmedchemexpress.comnih.govgenecards.org. Specifically, PKD plays a role in maintaining the integrity of the Golgi membrane and in vesicular transport nih.govgenecards.orggenecards.org. Studies investigating copper homeostasis have utilized CID-2011756 to explore the role of PKD-mediated phosphorylation of copper-transporting ATPases, such as ATP7B mdpi.com. Inhibition of PKD by CID-2011756 has been shown to abolish the phosphorylation of key serine residues (Ser478, Ser481, Ser1121, and Ser1453) on ATP7B mdpi.com. This phosphorylation is critical for ATP7B protein stability and its trafficking from the trans-Golgi network (TGN) to cytosolic vesicles mdpi.com. Furthermore, PKD activity is known to regulate the fission of vesicular carriers budding from the TGN, suggesting a mechanism by which PKD influences protein localization and function by setting ATPases like ATP7B in a "trafficking-compatible" state mdpi.com.

Immunological Regulatory Investigations

PKD kinases are implicated in the regulation of immune responses researchgate.netmedchemexpress.comnih.gov. Their functions include involvement in signaling cascades downstream of the T-cell antigen receptor (TCR) and influencing cytokine production genecards.org. PKD also plays a role in inflammatory responses genecards.org. Investigations into immune dysregulation have noted the involvement of PKD signaling, and CID-2011756, as a PKD inhibitor, serves as a tool in these studies to understand the impact of modulating PKD activity on immune cell function and inflammatory processes nih.gov.

Emerging Research Directions

Recent research has begun to uncover novel roles for PKD, and consequently, for inhibitors like CID-2011756, in emerging areas of cell biology and pathology.

Cuproptosis is a recently characterized form of regulated cell death that is dependent on copper accumulation researchgate.netnih.govbohrium.com. This process is distinct from other forms of cell death and is characterized by the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle, loss of Fe-S cluster proteins, and induction of proteotoxic stress researchgate.netnih.gov. Research indicates that CID-2011756 influences the cuproptosis pathway by affecting the expression of copper membrane transporters, specifically the copper-exporting ATPases ATP7A and ATP7B researchgate.netnih.govbohrium.com. CID-2011756 has been shown to significantly downregulate the expression of ATP7A and ATP7B in certain cancer cell lines researchgate.netbohrium.com. This effect is attributed to the reduction of PKD-mediated phosphorylation of ATP7A/7B, which leads to enhanced proteasome-mediated degradation of these transporters researchgate.netbohrium.com. The modulation of ATP7A/7B expression by CID-2011756 can consequently impact intracellular copper levels and sensitize cancer cells to platinum-based chemotherapeutic agents such as Cisplatin (B142131) and Carboplatin researchgate.netbohrium.com.

Here is a summary of the effect of CID-2011756 on ATP7A/7B expression and drug sensitivity:

| Compound | Target(s) | Effect on ATP7A/7B Expression | Effect on ATP7A/7B Phosphorylation | Effect on Proteasomal Degradation | Effect on Sensitivity to Platinum Drugs |

| CID-2011756 | PKD | Downregulation | Reduction | Enhancement | Increased |

Preclinical Investigation and Translational Relevance

In Vitro Efficacy Assessments in Disease-Relevant Systems

In vitro studies have demonstrated that CID-2011756 functions as a pan-PKD inhibitor, showing inhibitory activity against all three PKD isoforms. glpbio.commedchemexpress.comrndsystems.comabmole.com Its inhibitory potencies, measured by IC50 values in cell-free assays, are 3.2 µM for PKD1, 0.6 µM for PKD2, and 0.7 µM for PKD3. glpbio.commedchemexpress.comrndsystems.comabmole.com This indicates a slightly higher potency towards PKD2 and PKD3 compared to PKD1 in this context. glpbio.commedchemexpress.comrndsystems.comabmole.comnih.gov

In cell-based assays using LNCaP prostate cancer cells, CID-2011756 concentration-dependently inhibits phorbol (B1677699) ester-induced endogenous PKD1 activation. glpbio.commedchemexpress.comabmole.comnih.govplos.org The half maximal effective concentration (EC50) for this inhibition in LNCaP cells is reported as 10 µM. glpbio.commedchemexpress.comrndsystems.comabmole.comnih.govplos.org This cellular activity confirms that CID-2011756 can penetrate cells and exert its inhibitory effect on PKD1 within a biological context. glpbio.comsinobiological.comrndsystems.comabmole.com

Research suggests that CID-2011756 has potential antitumor activity. medchemexpress.com It has been shown to enhance the sensitivity of cancer cells to platinum-based anticancer drugs like cisplatin (B142131) or carboplatin. mdpi.comencyclopedia.pubnih.gov This effect is potentially mediated by increasing proteasome-mediated degradation. nih.gov CID-2011756 has also been identified as a compound that can downregulate ATP7A/7B expression, which is relevant in the context of cuproptosis, a form of copper-induced cell death, and is being explored for cancer and Parkinson's therapy. frontiersin.org

CID-2011756's ability to inhibit PKD activity, particularly in prostate cancer cell lines, highlights its relevance in studying PKD-mediated cellular processes involved in cancer. glpbio.commedchemexpress.comabmole.comnih.govnih.govplos.org

Table 1: In Vitro Inhibitory Activity of CID-2011756

| Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line (for EC50) | Reference |

| PKD1 | Cell-free | 3.2 | - | - | glpbio.commedchemexpress.comrndsystems.comabmole.com |

| PKD2 | Cell-free | 0.6 | - | - | glpbio.commedchemexpress.comrndsystems.comabmole.com |

| PKD3 | Cell-free | 0.7 | - | - | glpbio.commedchemexpress.comrndsystems.comabmole.com |

| PKD1 | Cell-based | - | 10 | LNCaP prostate cancer cells | glpbio.commedchemexpress.comrndsystems.comabmole.comnih.govplos.org |

In Vivo Experimental Model Applications

Studies have utilized CID-2011756 in in vivo experimental models to evaluate its effects in a more complex biological setting. mdpi.comencyclopedia.pub

Efficacy and Pharmacodynamic Evaluation in Animal Models

While specific detailed pharmacokinetic and pharmacodynamic evaluations of CID-2011756 in animal models are not extensively detailed in the provided snippets, its application in in vivo disease models is mentioned. mdpi.comencyclopedia.pub Preclinical studies using animal models are crucial for assessing the efficacy and understanding the pharmacodynamic profile of potential therapeutic compounds. nih.govnih.gov

CID-2011756 has been used in in vivo studies related to bladder cancer, where it was shown to suppress the disease. mdpi.comencyclopedia.pub This suggests that the compound exhibits biological activity and potential therapeutic effects within a living system.

In the context of studying epithelial dissemination induced by Twist1, inhibition of Prkd2 and Prkd3 (but not Prkd1) by CID-2011756 did not affect dissemination in an organoid model. aacrjournals.org This finding, while not a traditional in vivo efficacy study in a whole animal, provides insight into the specific PKD isoforms potentially involved in certain cellular processes in vivo.

Assessment of Therapeutic Outcome in Preclinical Disease Models

CID-2011756 has demonstrated a positive therapeutic outcome in preclinical bladder cancer models, showing suppressive effects on the disease in vivo. mdpi.comencyclopedia.pub

Furthermore, CID-2011756's ability to sensitize drug-resistant cancer cells to platinum-based chemotherapy in vitro mdpi.comencyclopedia.pubnih.gov suggests a potential for improved therapeutic outcomes in preclinical cancer models when used in combination with existing chemotherapies.

Assessment of Potential for Clinical Development

As of the information available, CID-2011756 is primarily described as a research compound and a tool for studying PKD biology. glpbio.commedchemexpress.comrndsystems.comabmole.com It is noted that products like CID-2011756 are for research use only and not for human use. glpbio.commedchemexpress.comrndsystems.comabmole.com While its preclinical in vitro and in vivo activities, particularly in the context of cancer and sensitizing cells to chemotherapy, indicate potential therapeutic relevance, the provided information does not detail any progression to clinical trials for CID-2011756 itself. nih.govapexbt.com The development of PKD inhibitors for clinical use has been an area of research, but many have not yet reached clinical trial stages. nih.gov

The preclinical data on CID-2011756's pan-PKD inhibitory activity and its effects in disease models contribute to the broader understanding of PKD as a therapeutic target. nih.govnih.govgenecards.org However, further extensive preclinical development, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies, would typically be required before a compound like CID-2011756 could be assessed for its potential for clinical development.

Computational and Structural Biology Perspectives

Molecular Docking Analysis of Protein Kinase D-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. This method helps to understand the binding mode, affinity, and interactions between a small molecule inhibitor and its biological target, such as Protein Kinase D (PKD). Studies have employed molecular docking to analyze the interaction of CID-2011756 with PKD isoforms.

Although a crystal structure for PKD1 (or PKD2,3) is not publicly available, homology models built from close homologues like CaMK-1G have been utilized for docking studies with known inhibitors, including CID-2011756. nih.gov Docking simulations of cellularly active PKD1 small molecule inhibitors, such as CID-2011756, have been performed to explore their binding poses within the ATP-binding site of a PKD1 homology model. plos.orgresearchgate.net

Molecular docking analysis of CID-2011756 with PKD has revealed specific interactions crucial for its binding. These studies describe the compound's interaction within the ATP-binding cleft, highlighting potential hydrogen bonds and hydrophobic contacts with residues in the binding pocket. plos.org Computational docking of novel cell-active PKD1 inhibitors, including CID-2011756, in a highly conserved ATP-binding cleft has suggested opportunities for structural modification. nih.govpitt.edu

While specific residue-level interaction data for CID-2011756 from the provided snippets are limited, the docking studies confirm that CID-2011756 binds to the ATP-binding site of PKD and provide a basis for understanding its inhibitory mechanism. plos.orgmedchemexpress.comrndsystems.com

Structure-Activity Relationship Elucidation for Optimized Inhibition

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a compound's chemical structure affect its biological activity. For CID-2011756, SAR elucidation aims to identify key structural features responsible for its inhibitory potency and selectivity towards PKD isoforms.

CID-2011756, a furan (B31954) derivative, has been identified as an ATP-competitive inhibitor of PKD. medchemexpress.comrndsystems.com It shows moderate activity for PKD1 (IC₅₀ of 3.2 µM) but increased activity for PKD2 and PKD3 (IC₅₀ values of 0.6 and 0.7 µM, respectively). nih.govmedchemexpress.comrndsystems.com This suggests that CID-2011756 could serve as a starting point for developing inhibitors with selectivity towards PKD2/3. nih.gov

SAR studies often involve synthesizing and testing analogues of a lead compound to determine how changes in specific functional groups or parts of the molecule impact its interaction with the target protein and, consequently, its inhibitory activity. Computational analyses of novel cell-active PKD1 inhibitors, including CID-2011756, have indicated that they are structurally distinct from previously described inhibitors, and computational docking suggests opportunities for structural modification to potentially improve activity. nih.govpitt.edu

While detailed specific SAR data for modifications of the CID-2011756 scaffold are not extensively provided in the snippets, the fact that it is considered a lead structure for optimization implies that SAR studies are relevant to developing more potent and selective PKD inhibitors based on its core structure. nih.gov

Bioinformatics Applications in Compound Discovery and Characterization

Bioinformatics plays a crucial role in various stages of drug discovery, including the identification and characterization of compounds like CID-2011756. This field utilizes computational tools and databases to manage, analyze, and interpret biological and chemical data.

Large-scale bioactivity databases such as PubChem and ChEMBL are fundamental resources in bioinformatics-driven drug discovery. frontiersin.orgnih.govoup.com PubChem, for instance, provides comprehensive chemical information and experimental bioactivity data collected from numerous sources, which is valuable for virtual screening and identifying potential drug candidates. nih.gov ChEMBL is another manually curated database containing extensive data on bioactive molecules, including binding, functional, and ADMET information, abstracted from published literature. oup.com These databases are used in bioinformatics workflows to identify compounds with desired activities against specific targets like PKD.

Bioinformatics applications relevant to CID-2011756 include virtual screening, which involves computationally screening large libraries of compounds to identify potential hits based on their predicted interaction with the target protein or similarity to known active compounds. frontiersin.orgnih.govvjs.ac.vn Virtual screening, often coupled with molecular docking, can prioritize compounds for experimental testing, significantly reducing the time and cost associated with traditional high-throughput screening. frontiersin.orgvjs.ac.vn

Bioinformatics searches have been used to support the specificity of compounds like CID-2011756 for PKD1 inhibitory activity. nih.govpitt.edu Furthermore, bioinformatics resources can aid in characterizing the identified compounds by providing access to information on their chemical properties, related compounds, and biological activities across different targets, helping to assess selectivity and potential off-target effects. nih.govoup.com

The integration of data from resources like PubChem and ChEMBL with structural databases like the Protein Data Bank (PDB) is also facilitated by bioinformatics, enabling a more comprehensive understanding of compound-target interactions. nih.govebi.ac.uk This integrated approach supports structure-based drug design and the optimization of lead compounds identified through virtual screening or experimental assays.

Here is a table summarizing the inhibitory activity of CID-2011756 against different PKD isoforms:

| PKD Isoform | IC₅₀ (µM) | Reference |

| PKD1 | 3.2 | nih.govmedchemexpress.comrndsystems.com |

| PKD2 | 0.6 | nih.govmedchemexpress.comrndsystems.com |

| PKD3 | 0.7 | nih.govmedchemexpress.comrndsystems.com |

This table shows that CID-2011756 exhibits higher potency against PKD2 and PKD3 compared to PKD1. nih.govmedchemexpress.comrndsystems.com

Methodological Frameworks in Cid 2011756 Research

High-Throughput Screening Strategies for Kinase Inhibitor Identification

The discovery of CID-2011756 as a novel Protein Kinase D1 (PKD1) inhibitor was the result of a comprehensive high-throughput screening (HTS) campaign. researchgate.net This large-scale effort was designed to identify new small molecule chemotypes with inhibitory activity against PKD1 from extensive compound libraries. researchgate.netharvard.edu

The primary HTS utilized an IMAP-based Fluorescence Polarization (FP) assay. researchgate.net This in vitro homogeneous assay is based on the principle that nanoparticles bind to phosphorylated moieties. When the PKD1 enzyme is active, it phosphorylates a fluorescently labeled peptide substrate. researchgate.net The binding of this phosphorylated substrate to the nanoparticles results in a change in the fluorescence polarization, which can be measured to determine the extent of kinase activity.

The screening process involved the stepwise assembly of the PKD1 kinase reaction, which included the substrate/ATP mixture, the compound being tested, and the PKD1 enzyme. researchgate.net This automated and validated assay system allowed for the rapid screening of a large collection of compounds, ultimately leading to the identification of several novel PKD1 inhibitory chemotypes, including CID-2011756. researchgate.netnih.gov

Radiometric Kinase Assay Protocols

Following the initial identification of potential inhibitors from the high-throughput screening, a radiometric kinase assay was employed to confirm their activity and determine their in vitro half-maximal inhibitory concentration (IC50) values. reactionbiology.com This method is considered a gold-standard for studying kinase activity due to its direct measurement of substrate phosphorylation. reactionbiology.com

In the context of CID-2011756, a radiometric assay was used to quantify its inhibitory potency against PKD1. This type of assay typically involves the use of radioactively labeled ATP, most commonly [γ-³²P]ATP. The kinase (PKD1) facilitates the transfer of the radiolabeled phosphate (B84403) group from ATP to a specific substrate. The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP, and the amount of radioactivity incorporated into the substrate is measured. This measurement is directly proportional to the kinase activity. By performing this assay in the presence of varying concentrations of CID-2011756, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. reactionbiology.com

The results from the radiometric assay confirmed that CID-2011756 is an ATP-competitive inhibitor of PKD1. harvard.edureactionbiology.com

Western Blotting for Phosphoprotein Analysis

Western blotting is a crucial technique for analyzing the phosphorylation status of specific proteins within a cell. In the investigation of CID-2011756, this method was instrumental in demonstrating the compound's cell-based activity by assessing its effect on the autophosphorylation of endogenous PKD1. researchgate.net

The specific application involved the use of LNCaP prostate cancer cells, which were stimulated with a phorbol (B1677699) ester (PMA) to induce the activation of PKD1. researchgate.netnih.gov This activation involves the autophosphorylation of PKD1 at a specific site, serine 916 (Ser916). reactionbiology.comnih.gov To test the inhibitory effect of CID-2011756, cells were treated with the compound prior to PMA stimulation. researchgate.net

Following treatment, the cells were lysed, and the proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were then transferred to a membrane. This membrane was probed with a primary antibody that specifically recognizes the phosphorylated form of PKD1 at Ser916. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody was then added. The binding of this secondary antibody allows for the detection of the phosphoprotein through chemiluminescence or other detection methods. The intensity of the resulting band on the western blot corresponds to the amount of phosphorylated PKD1.

These experiments demonstrated that CID-2011756 caused a concentration-dependent decrease in the phosphorylation of endogenous PKD1 at Ser916 in LNCaP cells, confirming its ability to inhibit PKD1 activity within a cellular context. researchgate.netreactionbiology.com The half-maximal effective concentration (EC50) for this cellular inhibition was determined to be 10 ± 0.7 µM. reactionbiology.comnih.gov

Advanced Cell-Based Assay Systems for Functional Characterization

To understand the functional consequences of PKD inhibition by CID-2011756, various advanced cell-based assays are employed. These assays move beyond simple target engagement and assess the compound's impact on complex cellular processes. nih.govnih.govnih.govpromega.com

A key cell-based system used in the initial characterization of CID-2011756 involved LNCaP prostate cancer cells. researchgate.net As mentioned previously, these cells were used to demonstrate the compound's ability to inhibit phorbol ester-induced PKD1 activation. researchgate.net This assay serves as a fundamental functional characterization, linking the biochemical inhibition of the kinase to a measurable downstream signaling event within a relevant cancer cell line.

Further functional characterization can involve a variety of other cell-based assays to explore the broader biological effects of CID-2011756. For instance, given the role of PKD in cell invasion and motility, assays such as the Matrigel invasion assay could be utilized. In this assay, cancer cells are seeded in the upper chamber of a transwell insert that is coated with a basement membrane matrix (Matrigel). The lower chamber contains a chemoattractant. The ability of the cells to invade through the Matrigel and migrate to the lower chamber in the presence or absence of CID-2011756 can be quantified to assess the compound's anti-invasive properties. The discovery of other kinase inhibitors, such as BDP5290, has shown the utility of such assays in demonstrating a reduction in cancer cell invasion.

Kinase Profiling and Selectivity Spectrum Determination

A critical aspect of characterizing any kinase inhibitor is to determine its selectivity, as off-target effects can lead to unintended biological consequences. reactionbiology.com Kinase profiling involves screening the inhibitor against a broad panel of kinases to determine its selectivity spectrum.

For CID-2011756, initial kinase profiling focused on the PKD family of kinases. These studies revealed that CID-2011756 is a pan-PKD inhibitor, meaning it inhibits all three isoforms of the enzyme: PKD1, PKD2, and PKD3. researchgate.net The inhibitory potency, as determined by IC50 values, varies between the isoforms.

| Kinase Isoform | IC50 (µM) |

| PKD1 | 3.2 |

| PKD2 | 0.6 |

| PKD3 | 0.7 |

Table 1: Inhibitory potency (IC50) of CID-2011756 against PKD isoforms. researchgate.net

To assess the broader selectivity of CID-2011756, counter-screens were performed against a limited number of other kinases, including CDK7, AKT, and PLK1. harvard.edu In these assays, CID-2011756 did not show any significant inhibitory activity at concentrations up to 50 µM, suggesting a degree of selectivity for the PKD family over these particular kinases. harvard.edu However, a comprehensive kinome-wide screen to fully delineate its selectivity profile has not been reported in the public domain. Such large-scale profiling is essential for a complete understanding of the inhibitor's potential on- and off-target activities.

Co-Immunoprecipitation Techniques for Protein-Protein Interaction Studies

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment. This methodology has been particularly relevant in the context of the PKD signaling pathway, and has been used to investigate the effects of CID-2011756 on such interactions.

A notable application of this technique in CID-2011756 research has been the study of the interaction between Optineurin (Optn) and Parkin, two proteins involved in mitophagy, the selective degradation of mitochondria. nih.gov Research has shown that PKD-mediated phosphorylation of Optineurin can regulate its association with Parkin. nih.gov

In these studies, co-immunoprecipitation assays were performed in cells overexpressing tagged versions of the proteins of interest. nih.gov For example, cells expressing VSV-tagged Optineurin and Parkin were lysed, and an antibody against the VSV-tag was used to immunoprecipitate Optineurin. The resulting immunoprecipitate was then analyzed by Western blotting using an antibody against Parkin. The detection of Parkin in the immunoprecipitated complex indicates an interaction between the two proteins.

Using this method, it was demonstrated that treatment with CID-2011756 led to an inhibition of the Optineurin-Parkin complex formation. nih.gov This finding suggests that the kinase activity of PKD, which is blocked by CID-2011756, is important for mediating this specific protein-protein interaction. This highlights the utility of co-immunoprecipitation in dissecting the molecular consequences of kinase inhibition by compounds like CID-2011756.

Future Research Trajectories and Knowledge Gaps

Development of Isoform-Specific Protein Kinase D Inhibitors

While CID-2011756 exhibits inhibitory activity against all three PKD isoforms (PKD1, PKD2, and PKD3), its potency varies, showing increased activity for PKD2 and PKD3 compared to PKD1. adooq.commedchemexpress.comnih.gov Specifically, CID-2011756 has reported IC₅₀ values of 3.2 µM for PKD1, 0.6 µM for PKD2, and 0.7 µM for PKD3 in cellular assays. adooq.commedchemexpress.com This differential activity suggests that CID-2011756 could serve as a lead structure for the design of more selective PKD2/3 inhibitors. nih.gov The development of isoform-specific inhibitors is a significant future direction, as different PKD isoforms may have distinct or even opposing roles in various biological processes and diseases. nih.govnih.gov Understanding the specific functions of each PKD isoform in different cellular contexts is crucial for developing targeted therapies with potentially reduced off-target effects. nih.govresearchgate.net

Comprehensive Characterization of Off-Target Biological Activities

Although initial counter screens have suggested a low degree of promiscuity for CID-2011756 against certain kinases like CDK7, AKT, and PLK1 at concentrations up to 50 µM, a comprehensive understanding of its off-target biological activities is still needed. plos.org Some structurally similar compounds to other PKD inhibitors have shown inhibitory activity against unrelated targets like NR2B, alpha-2C-1 adrenergic receptor, and melatonin (B1676174) receptors 1A and 1B. plos.org While CID-2011756 is considered a cell-active inhibitor, further in-depth studies are required to fully characterize its selectivity profile across a broader range of kinases and other biological targets. researchgate.netplos.orgmedchemexpress.complos.org This comprehensive characterization is essential to predict potential side effects and to ensure that observed biological effects are primarily due to PKD inhibition.

Advanced Preclinical Safety and Efficacy Investigations

Despite showing promise in enhancing the sensitivity of cancer cells to chemotherapy and demonstrating antitumor activity in preclinical models, there is a scarcity of detailed in vivo toxicity profiles for CID-2011756 and similar PKD inhibitor chemotypes. medchemexpress.comnih.govresearchgate.net Future research should focus on conducting advanced preclinical investigations to thoroughly evaluate the safety and efficacy of CID-2011756 in relevant disease models. This includes detailed pharmacokinetic and pharmacodynamic studies, as well as assessments of potential on-target and off-target toxicities in living systems. nih.gov Such studies are critical before considering clinical translation.

Exploration of Combination Therapeutic Strategies

CID-2011756 has shown potential in combination therapies, specifically by enhancing the sensitivity of cancer cells to platinum-based drugs like cisplatin (B142131) and carboplatin. nih.govresearchgate.netencyclopedia.pubnih.gov This effect is linked to the compound's ability to downregulate ATP7A and ATP7B expression by reducing PKD-mediated phosphorylation, leading to enhanced proteasome-mediated degradation of these copper transporters. researchgate.net This suggests that combining PKD inhibitors like CID-2011756 with conventional chemotherapies could be a promising strategy to overcome drug resistance. researchgate.netnih.gov Future research should explore other potential combination partners and investigate the underlying mechanisms of synergy in various disease contexts. nih.govresearchgate.netnih.gov

Identification of Novel Therapeutic Applications

Beyond its role in cancer, the involvement of PKD in a wide array of biological processes, including signal transduction, cell proliferation, migration, invasion, secretion, immune regulation, cardiac hypertrophy, and angiogenesis, suggests potential novel therapeutic applications for PKD inhibitors like CID-2011756. nih.govnih.govmedchemexpress.com Given its cellular activity and pan-PKD inhibition, CID-2011756 could be a valuable tool compound for exploring the role of PKD in other pathologies, such as inflammatory diseases, metabolic disorders, and central nervous system disorders. nih.govresearchgate.netresearchgate.netuea.ac.uk Further research is needed to identify and validate these novel applications through in vitro and in vivo studies.

Compound Information

| Compound Name | PubChem CID |

| CID-2011756 | 2011756 |

| CRT0066051 | 44135462 |

| CRT0066101 | 44135463 |

| CID-755673 | 755673 |

| kb-NB142-70 | 10107642 |

| CRT5 | 11754669 |

| Im-5 | Not found |

| NK-176 | Not found |

| Suramin | 5363 |

| Cisplatin | 2767 |

| Carboplatin | 2780 |

| ATP7A | Not applicable (protein) |

| ATP7B | Not applicable (protein) |

| MG132 | 431617 |

| Regorafenib | 11177112 |

| Paclitaxel | 36314 |

| BPKDi | 16084880 |

| 3-IN-PP1 | 10267363 |

| 1-Naphthyl PP1 | 10267363 |

| CID-797718 | 797718 |

| kb-NB77-78 | Not found |

| PKC/PKD-IN-1 | Not found |

| SD208 | 3033500 |

| CID-5389142 | 5389142 |

| CID-1893668 | 1893668 |

| Gö-6976 | 3510 |

| Brefeldin A | 3260 |

| Monensin | 5352367 |

| Salinomycin | 6437289 |

| Tamoxifen | 27335 |

| Raloxifene | 5035 |

| Sulindac | 5351 |

| Fluvastatin | 3343 |

| R1881 | 18337 |

| Aurora A kinase | Not applicable (protein) |

| Twist1 | Not applicable (protein) |

| TFEB | Not applicable (protein) |

| TFE3 | Not applicable (protein) |

| CXCL12 | Not applicable (protein) |

| CXCL13 | Not applicable (protein) |

| CXCR4 | Not applicable (protein) |

| CCR5 | Not applicable (protein) |

| CCL3 | Not applicable (protein) |

| mTORC1 | Not applicable (protein complex) |

| GCA | 135677116 |

| AMF-26 | 53345007 |

| IN-9 | 5328958 |

Interactive Data Tables

Based on the information found, a data table summarizing the inhibitory activity (IC₅₀ values) of CID-2011756 against the different PKD isoforms can be presented.

| PKD Isoform | IC₅₀ (µM) | Assay Type |

| PKD1 | 3.2 | Cell-free |

| PKD2 | 0.6 | Cellular |

| PKD3 | 0.7 | Cellular |

Note: The interactive nature of the table is a representation. In a live environment, this table would be sortable and potentially filterable.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of CID-2011756 as a PKD1 inhibitor, and how does its ATP-competitive nature influence experimental design?

- Methodological Answer : CID-2011756 binds to the ATP-binding pocket of PKD1, competitively inhibiting kinase activity. To validate this, researchers should perform in vitro kinase assays with recombinant PKD1, using ATP concentration gradients (e.g., 0–1 mM) to observe inhibition reversibility. Cellular assays in LNCaP prostate cancer cells can confirm endogenous PKD1 inhibition by measuring phorbol ester-induced activation via phosphorylation (e.g., Ser916/Ser948) using western blotting . Dose-response curves (0–10 µM) and IC50 calculations are critical for specificity validation.

Q. How does CID-2011756’s selectivity for PKD1 compare to other PKD isoforms (e.g., PKD2/PKD3)?

- Methodological Answer : Comparative isoform selectivity requires parallel kinase profiling. Use recombinant PKD1, PKD2, and PKD3 in in vitro assays with CID-2011756 (1–10 µM). Measure inhibition using ADP-Glo™ Kinase Assays. For cellular context, employ isoform-specific siRNA knockdowns in LNCaP cells and assess residual PKD activity. Evidence suggests CID-2011756 is highly specific to PKD1, unlike pan-PKD inhibitors like CRT0066101 dihydrochloride (IC50: 1 nM for PKD1, 2.5 nM for PKD2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported off-target effects of PKD inhibitors (e.g., CID755673 exacerbating kidney injury vs. CID-2011756’s specificity)?

- Methodological Answer : Contradictions arise from divergent cellular contexts (e.g., kidney vs. prostate models). To address this:

- Perform transcriptomic profiling (RNA-seq) in renal vs. cancer cell lines treated with CID-2011756 and CID755673.

- Compare mitochondrial dysfunction markers (e.g., ROS levels, ATP production) using Seahorse assays.

- Validate findings in in vivo models (e.g., ADPKD mice for kidney injury vs. xenograft tumors for cancer). CID755673’s off-target effects may stem from non-PKD1 pathways, necessitating CRISPR-Cas9 PKD1 knockout controls .

Q. What are optimal strategies to differentiate ATP-competitive inhibition from allosteric modulation in PKD1 studies using CID-2011756?

- Methodological Answer : Use kinetic binding assays (e.g., surface plasmon resonance) to measure direct ATP-binding site interactions. Compare inhibition kinetics under varying ATP concentrations: competitive inhibitors show reduced efficacy with increasing ATP, while allosteric modulators do not. Mutagenesis of PKD1’s ATP-binding residues (e.g., Lys612) can further confirm binding mode. Cellular thermal shift assays (CETSA) may also verify target engagement .

Q. How should researchers adjust experimental protocols when CID-2011756 exhibits cell-line-dependent efficacy (e.g., LNCaP vs. other cancer models)?

- Methodological Answer : Conduct baseline PKD1 activity profiling across cell lines via qPCR (mRNA levels) and activity assays. Optimize CID-2011756 concentrations using viability assays (e.g., CellTiter-Glo®) to account for variable PKD1 dependence. Co-treatment with PKD activators (e.g., phorbol esters) or inhibitors of compensatory pathways (e.g., PI3K/AKT) may enhance reproducibility .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing dose-response data in CID-2011756 studies?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50 values. For heterogeneous cellular responses, mixed-effects models account for intra-experiment variability. Normalize data to vehicle controls and include replicates (n ≥ 3). Report 95% confidence intervals to highlight precision .

Q. How can researchers validate PKD1-specific effects when using CID-2011756 in complex biological systems (e.g., organoids or co-cultures)?

- Methodological Answer : Combine genetic and pharmacological validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.